6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-7-5-8(10-13-12-6-15(10)14-7)17-11(16)9-3-2-4-18-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUFARWCSWTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161000 | |
| Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478046-03-6 | |
| Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478046-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Halogenating Agents: Br2, Cl2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate has shown promise in the development of novel pharmaceuticals. Its triazole and pyridazine moieties are known to exhibit various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with triazole rings can act against a range of bacterial and fungal pathogens. Studies have demonstrated that derivatives of triazoles possess significant antibacterial properties, making them suitable candidates for antibiotic development .
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have indicated that modifications to the triazole structure can enhance cytotoxic effects against various cancer types .
Agrochemicals
The compound's ability to interact with biological systems also makes it a candidate for agricultural applications:
- Pesticide Development : The incorporation of thiophene and triazole groups has been linked to enhanced insecticidal and fungicidal activity. Research has focused on synthesizing derivatives that target specific pests while minimizing environmental impact .
Material Science
Recent studies have explored the use of this compound in the development of advanced materials:
- Polymeric Composites : The compound can be used as a building block for creating polymeric materials with tailored properties for electronics and coatings. Its thermal stability and chemical resistance make it suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazolopyridazine core allows for diverse substitutions at position 7. Key analogs include:
*Calculated based on parent alcohol (C₆H₆N₄O) + 2-thiophenecarbonyl moiety (C₅H₃O₂S).
Key Observations :
- The 2-thiophenecarboxylate substituent introduces a sulfur atom, which may improve lipophilicity and π-π stacking compared to the 4-methoxybenzenecarboxylate analog .
- The sulfonate derivative exhibits higher polarity due to the sulfonate group, likely enhancing aqueous solubility but reducing membrane permeability.
Biological Activity
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
- CAS Number : 478046-24-1
The compound features a triazole ring fused with a pyridazine structure, contributing to its unique chemical reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing the triazole moiety. For instance, compounds similar to 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro assays demonstrated that triazole derivatives can inhibit the proliferation of human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The compounds were evaluated using the MTT assay, revealing significant cytotoxicity at micromolar concentrations .
- Mechanism of Action : The mechanism by which these compounds exert their effects is often linked to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives show activity against various bacterial strains and fungi.
Summary of Findings
- Bacterial Inhibition : Certain derivatives demonstrated effective inhibition against pathogenic bacteria, suggesting potential use as antibacterial agents .
- Fungal Activity : The presence of the thiophene moiety enhances the antifungal activity of the compound, making it a candidate for further development in antifungal therapies .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to exhibit:
Data Table: Biological Activities of Triazole Derivatives
Q & A
Q. What are the recommended synthetic routes for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate?
A multi-step synthesis approach is typically employed, starting with functionalization of the triazolopyridazine core followed by esterification with 2-thiophenecarboxylic acid. Key steps include:
- Core synthesis : Cyclocondensation of hydrazine derivatives with substituted pyridazines.
- Esterification : Use of coupling agents (e.g., DCC/DMAP) to attach the 2-thiophenecarboxylate group. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediate steps .
Q. What safety protocols should be followed when handling this compound?
While no specific hazard data exists for this compound, analogs like 6-chloro-7-cyclobutyl-triazolopyridazine derivatives require standard laboratory safety practices:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation/contact.
- Adhere to institutional chemical hygiene plans, including waste disposal protocols for halogenated heterocycles .
Q. How can researchers validate the purity of this compound?
Combine chromatographic (HPLC, TLC) and spectroscopic methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting point analysis : Compare experimental values to literature data.
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for related triazolopyridazine esters .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Quantum mechanical calculations (e.g., DFT) model reaction pathways:
- Transition state analysis : Identify energy barriers for nucleophilic/electrophilic attacks on the triazole or thiophene rings.
- Solvent effects : Use COSMO-RS to simulate solvent interactions. Integrate results with ICReDD’s reaction design framework, which combines computational predictions with high-throughput experimentation to validate reactivity .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Systematic validation is required:
- Benchmarking : Compare computed -NMR shifts (via GIAO-DFT) with experimental data.
- Dynamic effects : Use MD simulations to account for conformational flexibility in solution.
- Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations). Feedback loops between experimental and computational teams are critical for refining models .
Q. How can Design of Experiments (DOE) optimize reaction conditions for derivatives of this compound?
Apply factorial design principles:
- Variables : Catalyst loading, temperature, solvent polarity.
- Response surface methodology (RSM) : Maximize yield while minimizing side reactions. For example, a 3 factorial design could optimize esterification efficiency, as seen in similar triazolopyridazine systems .
Q. What role does the thiophene moiety play in modulating biological activity?
Structure-activity relationship (SAR) studies suggest:
- Electron-rich thiophene : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
- Steric effects : Methyl substitution at position 6 may reduce metabolic degradation. Comparative crystallography of analogs (e.g., ethyl triazolopyridazine carboxylates) reveals binding motifs .
Q. How can heterogeneous catalysis improve scalability for synthesizing this compound?
Test immobilized catalysts (e.g., Pd/Cu on mesoporous silica):
- Reusability : Assess catalyst stability over multiple cycles.
- Kinetic profiling : Compare turnover frequencies (TOF) with homogeneous systems. Membrane separation technologies (e.g., nanofiltration) can aid in product purification .
Q. What advanced techniques characterize degradation products under environmental conditions?
Use LC-MS/MS and -NMR (if fluorinated analogs are studied):
- Photodegradation : Expose to UV light and monitor by HPLC.
- Hydrolysis studies : Vary pH (2–12) to identify stable fragments. Computational toxicity prediction tools (e.g., ECOSAR) assess ecological risks .
Methodological Guidance
- For spectral contradictions : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve signal overlap .
- For computational modeling : Use hybrid functionals (e.g., B3LYP-D3) with triple-ζ basis sets to balance accuracy and computational cost .
- For process optimization : Combine DOE with machine learning to iteratively refine reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
